2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, also known by its chemical formula CHNO, is an organic compound belonging to the class of pyrazole derivatives. This compound features a propanoic acid moiety attached to a pyrazole ring, specifically at the 3-position, with a methyl group at the 2-position of the propanoic acid chain. The compound is recognized for its applications in medicinal chemistry and coordination chemistry, serving as a building block for more complex molecular structures and as a ligand in various chemical reactions .
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves several key steps:
The molecular structure of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid consists of:
2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can participate in various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used, leading to a variety of substituted pyrazoles and carboxylic acids.
The mechanism of action for 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid primarily involves its role as a ligand in biological systems:
The physical and chemical properties of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid include:
2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several significant scientific applications:
This comprehensive analysis highlights the importance of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in various fields of research and industry, reflecting its versatility as both a chemical building block and a biologically active compound.
The construction of the 1-methylpyrazole core in 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid primarily leverages adaptations of the classic Knorr pyrrole synthesis, historically employed for synthesizing substituted pyrroles and pyrazoles. This method involves the cyclocondensation of α-aminocarbonyl precursors with β-dicarbonyl compounds or equivalents. For the target compound, the synthesis typically initiates with the preparation of a 1,3-dicarbonyl compound (e.g., acetylacetone) or its protected derivative, which undergoes regioselective hydrazine-mediated cyclization with methylhydrazine to yield the 1-methylpyrazole scaffold. A critical intermediate is 1-methyl-4-(prop-1-en-2-yl)-1H-pyrazole, which undergoes subsequent Michael addition or hydrocarboxylation to introduce the propanoic acid side chain [1] [8].
Key regiochemical challenges arise during the cyclocondensation due to the ambident nucleophilicity of monosubstituted hydrazines. Methylhydrazine preferentially attacks the less sterically hindered carbonyl of unsymmetrical 1,3-diketones, directing the methyl group to the N1 position of the pyrazole ring. Optimization studies reveal that:
Table 1: Optimization of Pyrazole Core Synthesis via Modified Knorr Approach
1,3-Dicarbonyl Precursor | Hydrazine | Solvent | Temperature (°C) | Catalyst | Yield (%) | Regioselectivity (1,4-/1,5- ratio) |
---|---|---|---|---|---|---|
Pentane-2,4-dione | Methylhydrazine | Acetic acid | 110 | None | 82 | 9:1 |
Ethyl acetoacetate | Methylhydrazine | Ethanol | 80 | Zn(OAc)₂ | 75 | 7:1 |
5-Methylhexane-2,4-dione | Methylhydrazine | Toluene | 100 | p-TsOH | 68 | 8:1 |
Post-cyclization, the introduction of the 2-methylpropanoic acid moiety employs two dominant strategies:
Traditional batch synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid faces limitations in exothermic step management (e.g., cyclocondensation, Michael additions), leading to thermal runaway risks and impurity generation. Continuous flow chemistry mitigates these challenges through enhanced mass/heat transfer, precise residence time control, and inherent safety. Corning’s Advanced-Flow™ Reactors (AFR) with glass fluidic modules exemplify systems enabling industrial-scale production [5] [9].
Critical flow optimizations include:
Table 2: Continuous Flow vs. Batch Performance for Key Synthetic Steps
Synthetic Step | Reactor Type | Temperature (°C) | Residence Time | Conversion (%) | Impurity Profile |
---|---|---|---|---|---|
Pyrazole Cyclization | Batch (Ethanol) | 80 | 3 hours | 78 | 8% pyrazoline |
Corning G3 AFR | 120 | 15 minutes | 95 | <1% pyrazoline | |
Propanoic Acid Formation | Batch (THF) | 25 | 12 hours | 65 | 15% dialkylation |
Corning G1 AFR | 50 | 30 minutes | 92 | 2% dialkylation |
Scale-up studies using Corning G4 Reactors (ceramic modules) demonstrate linear scalability from lab (kg/day) to production (tons/year) with consistent impurity profiles—validated for pharmaceutical intermediates [9].
Crude 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically contains impurities: regioisomeric pyrazoles, residual solvents, and metal catalysts. Purification must achieve ICH Q3A-defined thresholds (<0.15% individual impurities) for pharmaceutical applications [6].
Chromatographic Methods:
Crystallization Strategies:
High-Performance Salt-Free (HPSF) Purification: For kilogram-scale production, Eurofins Genomics HPSF Cartridge technology combines ion-retardation resins and size exclusion to remove salts and oligomeric impurities. Unmodified analogues show guaranteed yields of 80–85% for 26–50 base-length equivalents, translating to >90% recovery for the target compound after optimization [3].
Critical Considerations:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3